N-tert-butyl-3-phenoxybenzamide
Description
N-tert-butyl-3-phenoxybenzamide is a benzamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a phenoxy substituent at the meta position of the benzamide ring. The phenoxy moiety may influence electronic properties and binding affinity, depending on the target system.
Properties
CAS No. |
65261-11-2 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-tert-butyl-3-phenoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)18-16(19)13-8-7-11-15(12-13)20-14-9-5-4-6-10-14/h4-12H,1-3H3,(H,18,19) |
InChI Key |
NVPQPQCGSQCBKH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The tert-butyl group consistently contributes to low density and high hydrophobicity across analogs .
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